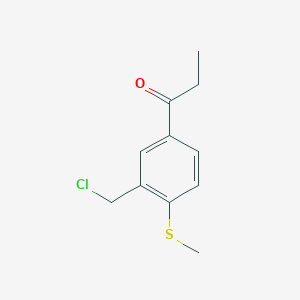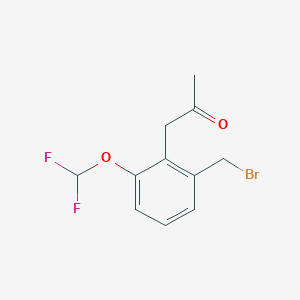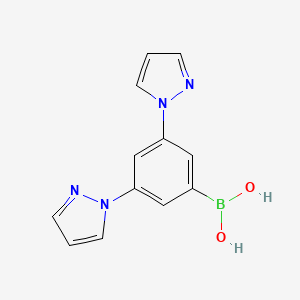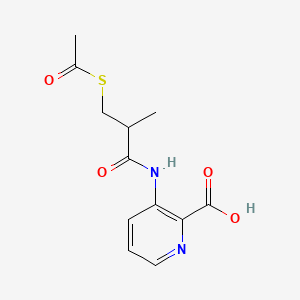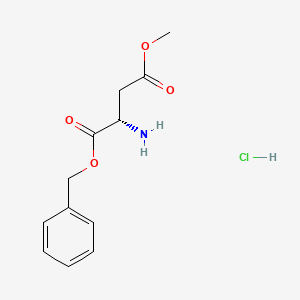
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of succinic acid, featuring a benzyl group and a methyl group attached to the succinate backbone. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methyl succinate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common reaction conditions include
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady-state reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in the manufacture of agrochemicals.
作用机制
The mechanism of action of (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride: Similar in structure but with a tert-butyl group instead of a benzyl group.
(S)-1-Benzyl 4-methyl 2-aminosuccinate: The non-hydrochloride form of the compound.
Uniqueness
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various applications.
属性
分子式 |
C12H16ClNO4 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H/t10-;/m0./s1 |
InChI 键 |
GFMMKCKPULMBOT-PPHPATTJSA-N |
手性 SMILES |
COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
规范 SMILES |
COC(=O)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


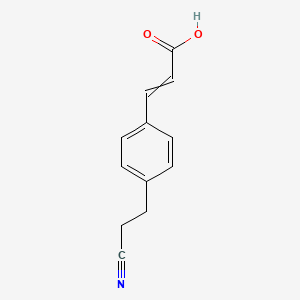
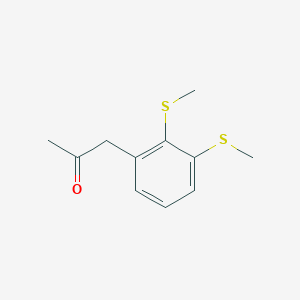
![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)

![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)
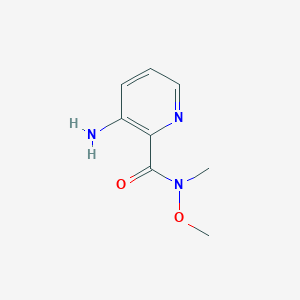
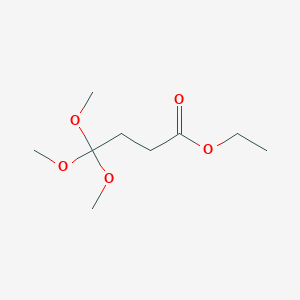

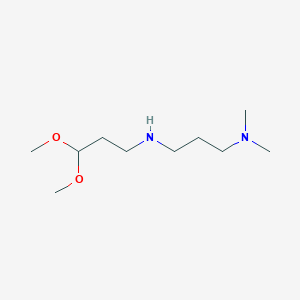
![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
